

Application Notes: Protocol for Using NOC 18 in Cell Culture Experiments

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Compound of Interest

Compound Name: NOC 18

Cat. No.: B8811787

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Audience: Researchers, scientists, and drug development professionals.

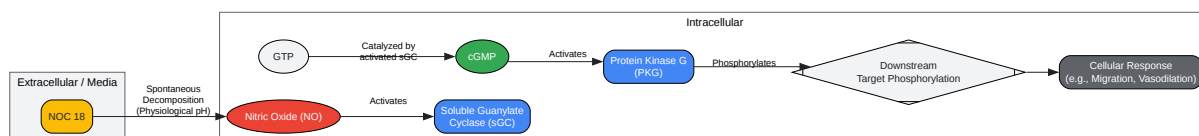
1. Introduction

NOC 18, with the chemical name 1,1-Bis(2-aminoethyl)-2-hydroxy-2-nitrosohydrazine, is a member of the NONOate class of compounds. It serves as a potent and reliable nitric oxide (NO) donor for in vitro studies. A key characteristic of **NOC 18** is its exceptionally long half-life, which ensures a sustained and predictable release of NO under physiological conditions (pH 7.4, 37°C).[1] This property makes it an invaluable tool for investigating the long-term effects of NO on cellular processes, including signaling, proliferation, migration, and apoptosis. Unlike other NO donors, NOCs spontaneously decompose to release two molecules of NO without the need for cofactors, and their by-products generally do not interfere with cellular activities.[2]

2. Mechanism of Action

Under physiological conditions (aqueous solution, neutral pH), **NOC 18** undergoes spontaneous decomposition to release nitric oxide.[3] The primary and most well-understood signaling pathway initiated by NO is the activation of soluble guanylate cyclase (sGC).[4] NO binds to the heme moiety of sGC, inducing a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated cGMP levels then activate downstream effectors, most notably Protein Kinase G (PKG).[6][7] PKG, in turn, phosphorylates a multitude of target proteins, leading to a wide range of physiological responses.[8] At higher concentrations, NO can lead to nitrosative stress, post-translationally modifying proteins through S-nitrosylation or reacting with

superoxide to form peroxynitrite (ONOO-), which can trigger alternative signaling pathways, including those involving p53 and apoptosis.[9]



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Caption: The canonical NO/sGC/cGMP signaling pathway activated by **NOC 18**.

3. Product Information and Handling

Proper handling and preparation of **NOC 18** are critical for reproducible experimental results. The compound is stable as a powder but degrades in solution.

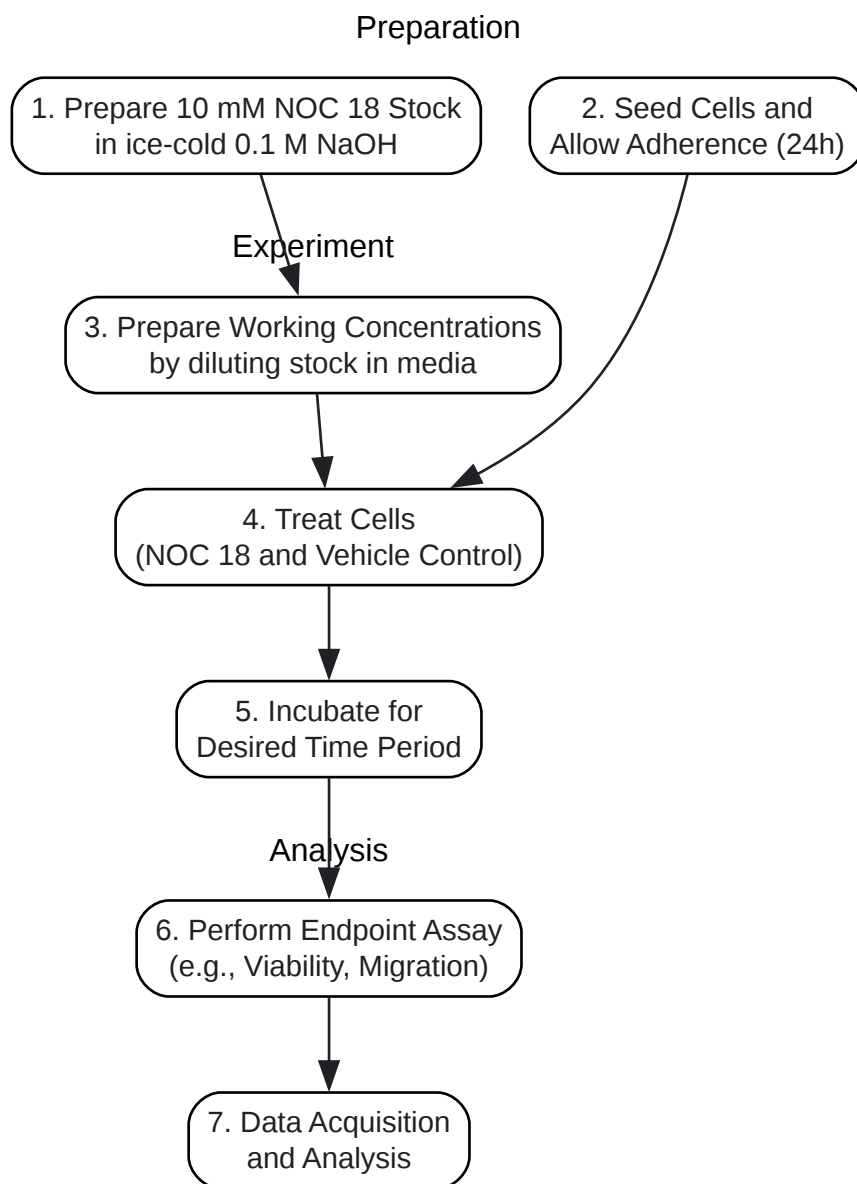
Property	Value
Chemical Name	1,1-Bis(2-aminoethyl)-2-hydroxy-2-nitrosohydrazine
Synonyms	Diethylamine NONOate diethylammonium salt
CAS Number	146724-94-9
Molecular Formula	C ₄ H ₁₂ N ₄ O ₂
Molecular Weight	148.16 g/mol
Half-Life	~57 hours (at 22°C, pH 7.4)[1]
Solubility	Soluble in 0.1 M NaOH

Protocol for Stock Solution Preparation

- Materials: **NOC 18** powder, 0.1 M NaOH (ice-cold), sterile microcentrifuge tubes.
- Procedure:
 - Perform all steps on ice to minimize degradation.
 - Prepare a 10 mM stock solution by dissolving the appropriate amount of **NOC 18** powder in ice-cold 0.1 M NaOH. For example, dissolve 1.48 mg of **NOC 18** in 1 mL of 0.1 M NaOH.
 - Vortex briefly until fully dissolved.
- Storage and Stability: The alkaline stock solution is relatively stable but should be prepared fresh and used within one day for best results.^[2] Degradation of about 5% per day can occur even at -20°C.^[2] Always keep the stock solution on ice.

4. Experimental Protocols

The following are generalized protocols. Researchers must optimize concentrations and incubation times for their specific cell type and experimental endpoint.



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Caption: General experimental workflow for using **NOC 18** in cell culture.

4.1. General Protocol for Treating Cells with **NOC 18**

- **Cell Seeding:** Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase and have not reached confluence at the time of the assay. Allow cells to adhere and recover for 24 hours.

- Preparation of Working Solution: Immediately before use, dilute the 10 mM **NOC 18** stock solution directly into pre-warmed complete culture medium to achieve the desired final concentrations.
 - Example: To make 1 mL of 50 μ M treatment media, add 5 μ L of the 10 mM stock solution to 995 μ L of culture medium.
- Vehicle Control: It is crucial to include a vehicle control. Prepare a control medium by adding the same volume of 0.1 M NaOH (without **NOC 18**) as was used for the highest concentration of the drug. This accounts for any effects of the alkaline solvent.
- Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of **NOC 18** or the vehicle control.
- Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired experimental duration (e.g., 24, 48, 72 hours).

4.2. Protocol for Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

- Seed cells in a 96-well plate and treat with a range of **NOC 18** concentrations (e.g., 1 μ M to 1000 μ M) and a vehicle control as described in section 4.1.
- Incubate for the desired time (e.g., 24 hours).
- Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Carefully remove the medium and add 100 μ L of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

4.3. Protocol for Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

- Seed cells in a 6-well plate and treat with **NOC 18** and a vehicle control.
- After incubation, collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.
- Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

5. Quantitative Data Summary

The biological effects of **NOC 18** are highly dependent on concentration and cell type.

Table 1: Effective Concentrations of **NOC 18** in Various Cell-Based Assays

Cell Type	Assay	Effective Concentration	Observed Effect	Citation
Human Neuronal Precursor (NT2)	Migration Assay	1 - 50 µM	Increased cell migration	[1]
Human Neuronal Precursor (NT2)	Proliferation (BrdU)	1 - 50 µM	No effect on proliferation	[1]
Human CD4+ T Cells	Th1 Differentiation	5 - 25 µM	Enhanced differentiation	[4]
Human CD8+ T Cells	Tc1 Differentiation	10 µM	Enhanced differentiation	[4]

Table 2: Cytotoxic and Anti-Proliferative Concentrations of **NOC 18**

Cell Type	Assay	Concentration	Observed Effect	Citation
Human Neuronal Precursor (NT2)	Proliferation (BrdU)	100 μ M	Significantly inhibited proliferation	[1]
Human Neuronal Precursor (NT2)	Viability Assay	1000 μ M (1 mM)	Significant cytotoxicity	[1]
Human T Cells	Apoptosis Assay	> 100 μ M	Increased apoptosis	[4]
Macrophages	Apoptosis Assay	Dose-dependent	Induced apoptosis	[10]

6. Important Considerations & Troubleshooting

- **Dose-Response:** The effects of NO are often biphasic, exhibiting an inverted U-shaped dose-response curve.[1] It is essential to perform a full dose-response analysis (from low μ M to high μ M or mM range) to identify the optimal concentration for the desired effect in your specific cell system.
- **pH of Media:** The release of NO from **NOC 18** is pH-dependent. Ensure your cell culture medium is well-buffered, as the addition of the alkaline stock solution could slightly alter the pH. The volume of the stock solution should not exceed 1/50th of the total culture volume.[2]
- **Media Components:** Components in cell culture media, such as free thiols or transition metals, can react with NO and affect its stability and effective concentration.[11][12] The actual NO profile experienced by cells can differ from theoretical calculations.
- **Vehicle Control:** Always use a vehicle control (media + 0.1 M NaOH) to rule out effects from the solvent or slight pH changes.
- **Fresh Preparation:** Due to the limited stability of the stock solution, always prepare it fresh on the day of the experiment for maximum reproducibility.[2]

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